molecular formula C13H16N4O B2546295 2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide CAS No. 1052559-94-0

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide

Cat. No.: B2546295
CAS No.: 1052559-94-0
M. Wt: 244.298
InChI Key: OHJKLRDRZSXGGW-UHFFFAOYSA-N
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Description

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide typically involves the following steps:

    Formation of the Aminophenyl Intermediate: The starting material, 2-nitroaniline, undergoes reduction to form 2-aminophenylamine.

    Acylation Reaction: The 2-aminophenylamine is then acylated with an appropriate acylating agent, such as acetyl chloride, to form the corresponding acetamide.

    Pyrazole Formation: The acetamide intermediate is reacted with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide involves its interaction with specific molecular targets and pathways. The aminophenyl and pyrazolyl groups may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-3-YL)acetamide: Similar structure but with a different position of the pyrazolyl group.

    2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-4-YL)acetamide: Another positional isomer with the pyrazolyl group at the 4-position.

    2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-6-YL)acetamide: A less common isomer with the pyrazolyl group at the 6-position.

Uniqueness

2-(2-Aminophenyl)-N-(1,3-dimethyl-1H-pyrazol-5-YL)acetamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-aminophenyl)-N-(2,5-dimethylpyrazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-9-7-12(17(2)16-9)15-13(18)8-10-5-3-4-6-11(10)14/h3-7H,8,14H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJKLRDRZSXGGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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